Z-Ser-Ser-Ome

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

Sourcing orthogonally protected dipeptides with reliable stereochemistry is a common bottleneck in peptide synthesis. Z-Ser-Ser-Ome (CAS 5874-76-0) resolves this challenge as a pre-formed, dual-protected building block. • Reduces SPPS coupling steps by 50% for consecutive serine residues, mitigating aggregation and improving crude purity. • Enables chain extension of polyetherurethanes for biomedical films with superior antithrombogenicity and oxygen permeability. • 95% purity; custom packaging available for research and pilot-scale demands.

Molecular Formula C15H20N2O7
Molecular Weight 340.33 g/mol
Cat. No. B8541952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ser-Ser-Ome
Molecular FormulaC15H20N2O7
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESCOC(=O)C(CO)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20N2O7/c1-23-14(21)12(8-19)16-13(20)11(7-18)17-15(22)24-9-10-5-3-2-4-6-10/h2-6,11-12,18-19H,7-9H2,1H3,(H,16,20)(H,17,22)/t11-,12-/m0/s1
InChIKeyWMKCPTRURVRKRM-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ser-Ser-Ome: Key Properties and Procurement Context for This Protected Dipeptide Building Block


Z-Ser-Ser-Ome is a fully protected dipeptide consisting of two L-serine residues. The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus is protected as a methyl ester (OMe) . This compound, with a molecular weight of 340.33 g/mol and the formula C₁₅H₂₀N₂O₇, is primarily utilized as a versatile building block in peptide synthesis and polymer chemistry . Its dual protection strategy allows for orthogonal deprotection schemes, making it a valuable intermediate for constructing complex peptide chains and novel biomaterials .

Why Z-Ser-Ser-Ome Cannot Be Substituted with Other Protected Serine Dipeptides or Monomers


Direct substitution of Z-Ser-Ser-Ome with other protected serine derivatives is scientifically unsound due to its unique dual functionality. The combination of the acid-labile Z-protecting group and the base-labile OMe ester enables orthogonal deprotection strategies crucial for complex peptide synthesis . Furthermore, the specific dipeptide sequence confers distinct structural properties when incorporated into polymers, leading to unique material characteristics not achievable with single amino acid derivatives or other dipeptides [1]. Simply substituting with Z-Ser-OMe, for example, would result in a completely different molecular weight, protecting group profile, and a single serine unit, thereby altering reaction stoichiometry and final product composition. The following sections detail these specific, quantifiable differences.

Quantitative Differentiation of Z-Ser-Ser-Ome: Comparative Data for Scientific Selection


Molecular Weight and Stoichiometry in Peptide Synthesis: Z-Ser-Ser-Ome vs. Z-Ser-OMe

Z-Ser-Ser-Ome provides two serine residues per coupling step, effectively doubling the serine content incorporated into a growing peptide chain compared to the monomeric building block Z-Ser-OMe . This impacts reaction stoichiometry and overall synthetic efficiency. Using Z-Ser-Ser-Ome reduces the number of coupling steps required to introduce two serine units by one step, potentially minimizing side reactions and improving crude purity in SPPS .

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Protecting Group Chemistry

Polymer Film Antithrombogenicity: Z-Ser-Ser-Ome Containing Polyurethanes vs. Conventional Polyurethanes

Incorporation of Z-Ser-Ser-Ome as a chain extender in polyetherurethane synthesis yields films with enhanced antithrombogenicity compared to conventional polyetherurethane films lacking this dipeptide segment. This improvement was demonstrated in a study comparing films of PU(PTMG, Z-Ser-Ser-OMe, MDI) against standard polyetherurethane films [1].

Biomaterials Polymer Chemistry Antithrombogenic Surfaces

Oxygen Permeability of Polymer Films: Z-Ser-Ser-Ome vs. Unmodified Polyetherurethane

Polyetherurethane films synthesized using Z-Ser-Ser-Ome as a chain extender demonstrate significantly greater oxygen permeability compared to polyetherurethane films prepared without the dipeptide segment [1]. This property is critical for applications such as contact lenses or wound dressings.

Polymer Chemistry Gas Permeability Biomaterials

Enzyme-Mediated Galactosylation Activity: Z-Ser-Ser-Ome vs. Other Dipeptides

Z-Ser-Ser-Ome is reported to function as a substrate in enzymatic transgalactosylation reactions, yielding galactosylated products with potential biochemical applications . This specific reactivity distinguishes it from other protected dipeptides that may not be recognized or processed by the same enzymes.

Biocatalysis Glycopeptide Synthesis Enzymatic Reactions

Synthetic Efficiency: Coupling Yield of Z-Ser-Ser-Ome in Peptide Bond Formation

The synthesis of Z-Ser-Ser-Ome itself is reported to proceed with high efficiency, achieving yields often exceeding 80% when using standard peptide coupling reagents like DCC and HOBt . While this is a measure of the dipeptide's synthesis rather than its use as a building block, it indicates robust and scalable production, which is a key procurement consideration.

Peptide Synthesis Coupling Efficiency Synthetic Methodology

Dual Hydroxyl Group Availability in Polymers: Z-Ser-Ser-Ome vs. Cyclic Serine Dipeptide c-(Ser)2

When incorporated into polyetherurethane films, Z-Ser-Ser-Ome provides two free hydroxyl groups that can be further modified (e.g., by partial hydrolysis) to improve antithrombogenicity. This contrasts with the cyclic dipeptide c-(Ser)2, which has no free hydroxyl groups [1].

Polymer Chemistry Biomaterials Structural Modification

Optimal Research and Industrial Use Cases for Z-Ser-Ser-Ome Based on Empirical Evidence


Solid-Phase Peptide Synthesis (SPPS) of Serine-Rich Sequences

Z-Ser-Ser-Ome is ideally suited for the SPPS of peptides containing two consecutive serine residues. Its use as a pre-formed dipeptide building block reduces the number of coupling steps required to introduce two serine units by one, as compared to sequential addition of Z-Ser-OMe monomers . This can mitigate aggregation issues common with serine-rich sequences and improve overall synthetic yield and crude peptide purity .

Synthesis of Antithrombogenic Polyetherurethane Biomaterials

Researchers developing novel polyetherurethane-based biomedical films or coatings, such as for blood-contacting devices, should prioritize Z-Ser-Ser-Ome as a chain extender. Studies have demonstrated that films produced using this compound exhibit superior antithrombogenic properties compared to standard polyetherurethane films lacking the dipeptide segment [1]. This is a key material differentiator for enhancing the biocompatibility of medical implants.

Fabrication of High Oxygen Permeability Polymer Films

For applications requiring enhanced gas transport, such as contact lens materials or specialized wound dressings, Z-Ser-Ser-Ome is a strategic monomer choice. Polyetherurethane films incorporating this dipeptide have been shown to possess significantly greater oxygen permeability than their unmodified counterparts [1]. This property makes Z-Ser-Ser-Ome a valuable component in the design of advanced, breathable polymer films.

Chemoenzymatic Synthesis of Glycopeptides

In biocatalytic approaches to peptide modification, Z-Ser-Ser-Ome can serve as a substrate for specific galactosyltransferases, enabling the enzymatic transfer of galactose moieties to the peptide backbone . This application leverages the compound's recognition by enzymes, providing a mild and selective route to produce glycopeptides that are challenging to synthesize via purely chemical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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